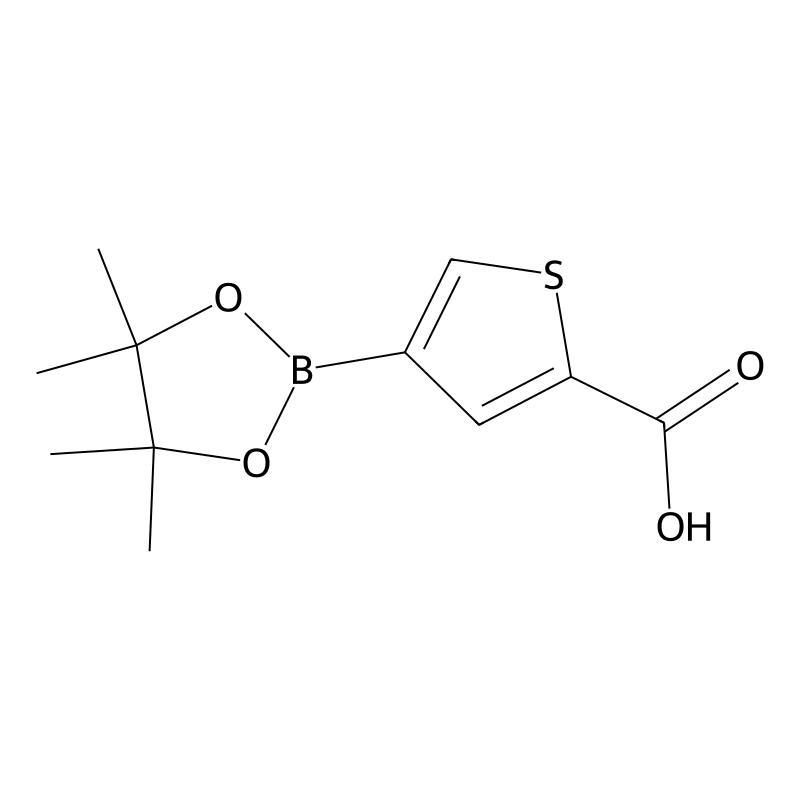4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Crystal Structure Study
Field: Structural Chemistry
Application: The compound is used in the synthesis and study of crystal structures.
Method: The compound is obtained by a two-step substitution reaction.
Organic Intermediate with Borate and Sulfonamide Groups
Application: The compound is used as an organic intermediate with borate and sulfonamide groups.
Method: The compound is synthesized through nucleophilic and amidation reactions.
Results: The crystal structures obtained by the two methods are consistent.
Synthesis of Novel Copolymers
Field: Material Science
Application: The compound is used in the synthesis of novel copolymers.
Method: Not specified.
Results: Not specified.
Intermediate in Biologically Active Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is an organoboron compound notable for its unique structure and functional properties. This compound features a thiophene ring substituted with a carboxylic acid group and a boron-containing moiety known as a dioxaborolane. The molecular formula is C₁₁H₁₅BO₄S, and it has a molecular weight of 254.11 g/mol. The presence of the boron atom allows for participation in various
- Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron atom with an aryl or alkenyl group in the presence of a palladium catalyst, facilitating the formation of carbon-carbon bonds .
- Hydrogenation: The carbon-boron bond can be hydrogenated to yield a saturated boron compound using hydrogen gas and catalysts like palladium or platinum .
- Oxidation: The boron atom can be oxidized to form boronic acids or esters using oxidants such as hydrogen peroxide .
- Protodeboronation: Under acidic conditions, the boron can be replaced by a proton, leading to the formation of the corresponding carboxylic acid .
- Halogenation: The boron atom may also be substituted with halogens under specific conditions .
While specific biological activities of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid are not extensively documented in current literature, compounds containing boron and thiophene moieties have been studied for their potential applications in medicinal chemistry. They may exhibit antimicrobial properties or act as enzyme inhibitors due to their structural characteristics. Further research is needed to elucidate any direct biological effects.
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid typically involves multi-step processes:
- Initial Formation: The compound can be synthesized via a two-step substitution reaction where thiophene derivatives react with dioxaborolane intermediates.
- Heating and Cooling: The reaction mixture is heated for several hours before being cooled to room temperature to facilitate crystallization.
- Filtration: The resulting product is filtered off as a white solid with yields reported around 75%.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is utilized in various applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Material Science: The compound is used in developing novel copolymers and organic semiconductors due to its unique electronic properties.
- Crystal Structure Studies: It plays a role in studying crystal structures through techniques like single crystal X-ray diffraction.
Several compounds share structural similarities with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₁H₁₅BO₄S | Similar dioxaborolane structure but different substitution pattern |
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₂H₁₉BO₄S | Contains methyl group instead of carboxylic acid |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₂H₁₉BO₄S | Different position of the dioxaborolane substitution on the thiophene ring |
The uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid lies in its specific combination of functional groups that enhance its reactivity and potential applications in organic synthesis and materials science compared to these similar compounds.








